Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated and Regioisomeric Analogs
The incorporation of a 2-trifluoromethyl group significantly elevates lipophilicity compared to non-fluorinated quinolines. For CAS 18706-27-9, the calculated LogP is 3.88 . This is substantially higher than the estimated LogP of ~2.5 for 4-bromo-6-methylquinoline (lacking CF₃) . Higher LogP values correlate with enhanced membrane permeability, a critical parameter for cell-based assays and in vivo studies.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.88 |
| Comparator Or Baseline | 4-Bromo-6-methylquinoline (estimated): ~2.5; 2-(trifluoromethyl)quinoline: 2.8 |
| Quantified Difference | Δ +1.38 vs. non-fluorinated; Δ +1.08 vs. 2-CF₃ quinoline |
| Conditions | Calculated partition coefficient (ACD/Labs or similar software) |
Why This Matters
Procuring this specific compound ensures optimal lipophilicity for membrane penetration without additional synthetic steps.
